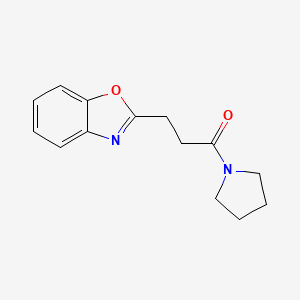
N-ethyl-N-phenylcyclobutanecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-ethyl-N-phenylcyclobutanecarboxamide (ECB) is a chemical compound with potential applications in scientific research. ECB is a cyclic amide that has been synthesized through various methods, including the reaction of 1-phenylcyclobutanecarboxylic acid with ethylamine. ECB has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments. In
科学研究应用
N-ethyl-N-phenylcyclobutanecarboxamide has potential applications in scientific research, particularly in the field of neuroscience. This compound has been shown to act as a positive allosteric modulator of the cannabinoid receptor type 1 (CB1), which is involved in the regulation of neurotransmitter release and synaptic plasticity. This compound has also been shown to enhance the effects of endocannabinoids, which are naturally occurring compounds that activate CB1 receptors. These findings suggest that this compound may have therapeutic potential for the treatment of neurological disorders, such as epilepsy, anxiety, and depression.
作用机制
The mechanism of action of N-ethyl-N-phenylcyclobutanecarboxamide involves its interaction with the CB1 receptor. This compound binds to a site on the CB1 receptor that is distinct from the site that endocannabinoids bind to. This binding enhances the activity of the CB1 receptor, leading to increased neurotransmitter release and synaptic plasticity. This compound has also been shown to enhance the effects of endocannabinoids by increasing their affinity for the CB1 receptor.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. In vitro studies have demonstrated that this compound enhances the activity of the CB1 receptor, leading to increased neurotransmitter release and synaptic plasticity. In vivo studies have shown that this compound can reduce anxiety-like behavior in rodents and enhance the anticonvulsant effects of endocannabinoids. This compound has also been shown to have analgesic effects in animal models of pain.
实验室实验的优点和局限性
N-ethyl-N-phenylcyclobutanecarboxamide has several advantages for lab experiments. It is a relatively stable compound that can be synthesized in large quantities. This compound is also highly selective for the CB1 receptor, making it a useful tool for studying the role of this receptor in neurological disorders. However, there are also limitations to the use of this compound in lab experiments. This compound has a relatively short half-life, which may limit its effectiveness in some experiments. Additionally, the effects of this compound may be influenced by factors such as the concentration of endocannabinoids and the presence of other compounds that interact with the CB1 receptor.
未来方向
There are several future directions for research on N-ethyl-N-phenylcyclobutanecarboxamide. One area of interest is the potential therapeutic applications of this compound for the treatment of neurological disorders. Further studies are needed to determine the efficacy of this compound in animal models of these disorders and to explore its safety and tolerability in humans. Another area of interest is the development of new compounds that are structurally similar to this compound but have improved pharmacokinetic properties. These compounds may have greater efficacy and longer half-lives than this compound, making them more useful for lab experiments and potential therapeutic applications. Finally, further studies are needed to explore the mechanism of action of this compound and its effects on other neurotransmitter systems.
合成方法
N-ethyl-N-phenylcyclobutanecarboxamide can be synthesized through the reaction of 1-phenylcyclobutanecarboxylic acid with ethylamine. The reaction is typically carried out in the presence of a catalyst, such as triethylamine or N,N-dimethylformamide. The resulting product is a white crystalline solid that can be purified through recrystallization. Other methods of synthesis have also been explored, including the reaction of 1-phenylcyclobutanecarboxylic acid with ethyl isocyanate.
属性
IUPAC Name |
N-ethyl-N-phenylcyclobutanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO/c1-2-14(12-9-4-3-5-10-12)13(15)11-7-6-8-11/h3-5,9-11H,2,6-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRIAUKUPYANJBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC=C1)C(=O)C2CCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
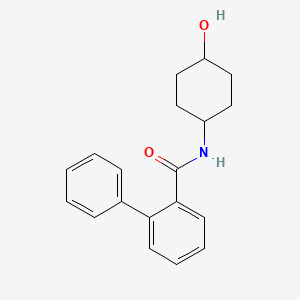

![2-[4-(2-Furoyl)piperazin-1-yl]pyrimidine](/img/structure/B7500214.png)
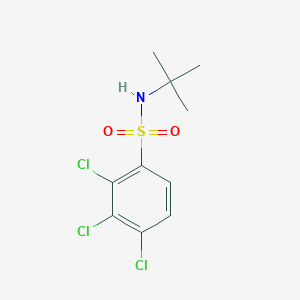
![N-[(5-bromothiophen-2-yl)methyl]-N-ethylacetamide](/img/structure/B7500230.png)
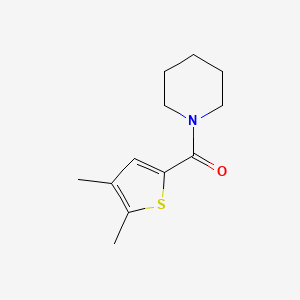
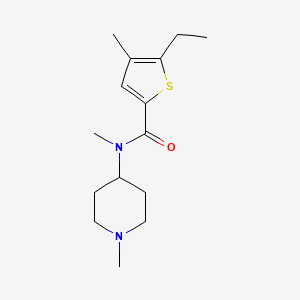
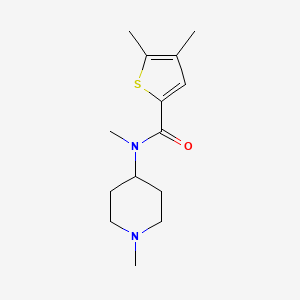
![2-methyl-N-[4-(pyrrolidine-1-carbonyl)phenyl]propanamide](/img/structure/B7500261.png)


![2-(3,4,5-Trimethoxyphenyl)-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B7500291.png)
